molecular formula C5H13NO2 B602379 Dimepranol N-Oxide CAS No. 27607-29-0

Dimepranol N-Oxide

Cat. No.: B602379
CAS No.: 27607-29-0
M. Wt: 119.16
Attention: For research use only. Not for human or veterinary use.
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Description

Dimepranol N-Oxide is an organic compound with the molecular formula C5H13NO2. It is a tertiary amine oxide, characterized by the presence of a hydroxyl group and a dimethylamino group attached to a propane backbone. This compound is known for its surfactant properties and is commonly used in various industrial and household applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimepranol N-Oxide typically involves the oxidation of 2-hydroxy-N,N-dimethylpropan-1-amine. The most common oxidizing agents used for this transformation are hydrogen peroxide (H2O2) and peracids such as peracetic acid. The reaction is usually carried out under mild conditions, often at room temperature, to prevent the decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of the amine and the oxidizing agent, with careful control of temperature and pH to optimize yield and purity. The use of catalysts, such as titanium silicalite (TS-1), can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Dimepranol N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various N-oxide derivatives.

    Reduction: It can be reduced back to the corresponding amine under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dimepranol N-Oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimepranol N-Oxide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a cleaning agent and emulsifier. Additionally, the compound can interact with biological membranes, enhancing the permeability and solubility of various substances .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpropan-1-amine oxide
  • 2-hydroxy-N-methylacetamide
  • Lauryldimethylamine oxide

Uniqueness

Dimepranol N-Oxide is unique due to the presence of both a hydroxyl group and a dimethylamino group, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it particularly useful in a wide range of applications .

Biological Activity

Dimepranol N-oxide, a derivative of inosine acedoben dimepranol (IAD), has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of this compound

This compound is primarily recognized for its immunomodulatory properties. It plays a significant role in enhancing immune responses, particularly through the stimulation of natural killer (NK) cells and modulation of cytokine production. The compound is also noted for its potential antiviral effects, particularly against RNA viruses.

  • Immunomodulation : this compound enhances the secretion of interferon-gamma (IFN-γ) while inhibiting interleukin-4 (IL-4) production. This shift in cytokine balance supports a Th1-type immune response, which is crucial for effective antiviral immunity .
  • Cellular Effects : The compound has been shown to potentiate chemotaxis and phagocytosis in neutrophils, monocytes, and macrophages. This action is vital for the innate immune response against pathogens .
  • Antiviral Activity : this compound exhibits antiviral properties by inhibiting viral RNA synthesis and enhancing lymphocyte mRNA protein synthesis. These mechanisms contribute to its effectiveness in treating viral infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a relatively short elimination half-life of approximately 50 minutes. Following administration, about 95% of the drug is excreted unchanged or as its N-oxide metabolite within 24 hours .

Case Studies and Clinical Findings

Clinical studies have demonstrated the efficacy of this compound in various settings:

  • Viral Infections : In trials involving patients with viral infections, treatment with this compound resulted in significant increases in NK cell counts and improved clinical outcomes .
  • Immunocompromised Patients : A study highlighted its use in patients with compromised immune systems, where it effectively boosted immune function and reduced the incidence of opportunistic infections .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundBiological ActivityMechanism of Action
This compound Immunomodulatory, AntiviralEnhances IFN-γ secretion; inhibits IL-4; boosts NK cells
Inosine Pranobex Antiviral, Immune boosterIncreases uric acid; modulates lymphocyte activity
Furoxan Derivatives Antimicrobial, AntiparasiticReleases nitric oxide; inhibits cysteine proteases

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of heterocyclic N-oxides, including this compound. These investigations reveal that modifications to the nitrogen oxide moiety can significantly alter biological activity, suggesting avenues for developing more potent derivatives .

Notable Research Outcomes:

  • A study indicated that this compound could reduce parasite burden significantly in animal models, showcasing its potential as an antiparasitic agent .
  • Another investigation highlighted its role in generating reactive oxygen species (ROS), which are crucial for its antitubercular activity against Mycobacterium tuberculosis .

Properties

IUPAC Name

2-hydroxy-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(7)4-6(2,3)8/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQYZKUFLIUMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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